3-(Benzylamino)-3-cyclobutylpropanoic acid
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Overview
Description
3-(Benzylamino)-3-cyclobutylpropanoic acid is an organic compound that features a benzylamino group attached to a cyclobutylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-3-cyclobutylpropanoic acid typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,4-dihalobutane, using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Introduction of the Benzylamino Group: The benzylamino group can be introduced via a nucleophilic substitution reaction. This involves reacting the cyclobutyl compound with benzylamine under mild conditions.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)-3-cyclobutylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Benzylamine in the presence of a base like NaH or KOtBu.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylamino derivatives.
Scientific Research Applications
3-(Benzylamino)-3-cyclobutylpropanoic acid has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-3-cyclobutylpropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways, leading to modulation of their activity.
Pathways Involved: It can influence pathways related to neurotransmission, cellular signaling, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-3-cyclobutylpropanoic acid: Similar structure but with an aminomethyl group instead of a benzylamino group.
3-(Cyclobutylamino)-3-cyclobutylpropanoic acid: Contains a cyclobutylamino group instead of a benzylamino group.
Uniqueness
3-(Benzylamino)-3-cyclobutylpropanoic acid is unique due to the presence of the benzylamino group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and suitable for specialized applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C14H19NO2 |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-(benzylamino)-3-cyclobutylpropanoic acid |
InChI |
InChI=1S/C14H19NO2/c16-14(17)9-13(12-7-4-8-12)15-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,15H,4,7-10H2,(H,16,17) |
InChI Key |
IORUYDMXKFVZQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(CC(=O)O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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